4-Piperidinol, 1-(6-chloro-4-(2-chlorophenyl)-2-quinazolinyl)-, monohydrochloride

Serotonin receptor pharmacology Structure-activity relationship Quinazoline derivatives

4-Piperidinol, 1-(6-chloro-4-(2-chlorophenyl)-2-quinazolinyl)-, monohydrochloride (CAS 86892-32-2) is a synthetic quinazoline derivative featuring a 4-piperidinol moiety directly attached to the quinazoline core at the 2-position, with chlorine substituents at the 6-position of the quinazoline and the 2-position of the pendant phenyl ring. This compound belongs to the arylpiperidinylquinazoline (APQ) class, which has been identified as a source of potent inhibitors of vesicular monoamine transporter 2 (VMAT2) and serotonin receptor ligands.

Molecular Formula C19H18Cl3N3O
Molecular Weight 410.7 g/mol
CAS No. 86892-32-2
Cat. No. B12772631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Piperidinol, 1-(6-chloro-4-(2-chlorophenyl)-2-quinazolinyl)-, monohydrochloride
CAS86892-32-2
Molecular FormulaC19H18Cl3N3O
Molecular Weight410.7 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)C2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4Cl.Cl
InChIInChI=1S/C19H17Cl2N3O.ClH/c20-12-5-6-17-15(11-12)18(14-3-1-2-4-16(14)21)23-19(22-17)24-9-7-13(25)8-10-24;/h1-6,11,13,25H,7-10H2;1H
InChIKeySTBUEXKJARHVJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Piperidinol, 1-(6-chloro-4-(2-chlorophenyl)-2-quinazolinyl)-, monohydrochloride (CAS 86892-32-2): Structural and Pharmacological Context for Scientific Procurement


4-Piperidinol, 1-(6-chloro-4-(2-chlorophenyl)-2-quinazolinyl)-, monohydrochloride (CAS 86892-32-2) is a synthetic quinazoline derivative featuring a 4-piperidinol moiety directly attached to the quinazoline core at the 2-position, with chlorine substituents at the 6-position of the quinazoline and the 2-position of the pendant phenyl ring [1]. This compound belongs to the arylpiperidinylquinazoline (APQ) class, which has been identified as a source of potent inhibitors of vesicular monoamine transporter 2 (VMAT2) and serotonin receptor ligands [2]. Its structural architecture distinguishes it from the well-characterized quinazolinedione serotonin antagonists such as ketanserin and pelanserin, which incorporate a 2,4(1H,3H)-quinazolinedione core and an ethylene or propylene spacer between the quinazoline and the basic nitrogen [3].

Why In-Class Quinazoline Derivatives Cannot Substitute for 4-Piperidinol, 1-(6-chloro-4-(2-chlorophenyl)-2-quinazolinyl)-, monohydrochloride in Research and Pharmaceutical Applications


Generic substitution among quinazoline derivatives is precluded by the profound impact of subtle structural modifications on receptor binding profiles, metabolic stability, and physicochemical properties. Within the arylpiperidinylquinazoline class, the presence or absence of an alkyl spacer between the quinazoline core and the piperidine nitrogen, the specific halogenation pattern, and the oxidation state of the quinazoline ring (aromatic vs. 2,4-dione) fundamentally alter the compound's affinity for monoamine transporters versus serotonin receptor subtypes [1]. Furthermore, the monohydrochloride salt form of this compound confers specific solubility and handling characteristics that are not replicated by free bases or alternative salt forms, making it irreplaceable in protocols requiring precise stoichiometric control or specific dissolution profiles .

Quantitative Differentiation Evidence for 4-Piperidinol, 1-(6-chloro-4-(2-chlorophenyl)-2-quinazolinyl)-, monohydrochloride Versus Closest Structural Analogs


Direct 2-Position Piperidine Attachment Differentiates Target Compound from Spacer-Containing 5-HT2 Antagonists

The target compound features a direct C–N bond between the quinazoline 2-position and the piperidine nitrogen, eliminating the ethylene or propylene spacer found in ketanserin and pelanserin. This structural difference is pharmacologically significant: structure-activity relationship (SAR) studies on piperidinylalkyl quinazolines demonstrate that the length and nature of the alkyl spacer between the quinazoline nucleus and the basic nitrogen atom critically modulate serotonin 5-HT2 receptor affinity and selectivity [1]. Compounds lacking the spacer exhibit a fundamentally different binding mode compared to spacer-containing analogs, as the basic nitrogen is positioned in a distinct region of the receptor binding pocket [2].

Serotonin receptor pharmacology Structure-activity relationship Quinazoline derivatives

Chlorine Substitution Pattern at C6 and 2-Chlorophenyl Confers Distinct Physicochemical Profile Relative to Fluorobenzoyl-Piperidine Quinazoline Analogs

The target compound contains chlorine atoms at the quinazoline 6-position and the ortho-position of the 4-phenyl ring, in contrast to the 4-fluorobenzoyl substituent found in ketanserin and related analogs. The calculated molecular weight of the target compound is 410.7 g/mol for the hydrochloride salt (C19H18Cl3N3O) [1], compared to 395.4 g/mol for ketanserin free base. The replacement of the fluorobenzoyl-piperidine moiety with a chlorophenyl-hydroxy-piperidine system is predicted to reduce hydrogen-bond acceptor count and alter lipophilicity, which directly impacts membrane permeability, metabolic stability, and off-target binding profiles [2].

Physicochemical properties Lipophilicity Drug design

Aromatic Quinazoline Core at the 2,4-Position Distinguishes Biological Target Engagement from Quinazolinedione-Based Antagonists

The target compound retains the fully aromatic quinazoline ring system, whereas ketanserin and pelanserin contain a 2,4(1H,3H)-quinazolinedione core. SAR studies on quinazoline 5-HT2 antagonists indicate that the quinazoline-2,4-dione moiety contributes to receptor binding but can be structurally modified with retention of 5-HT2 affinity . However, the aromatic quinazoline core of the target compound is expected to exhibit different π-stacking interactions and electronic distribution within the receptor binding pocket compared to the dione form [1]. This difference in oxidation state may translate into altered selectivity profiles across serotonin receptor subtypes and reduced cross-reactivity with α1-adrenoceptors.

Receptor binding Quinazoline oxidation state 5-HT2A selectivity

Monohydrochloride Salt Form Provides Reproducible Aqueous Solubility and Stoichiometric Precision Relative to Free Base and Alternative Salt Forms

The compound is supplied specifically as the monohydrochloride salt, with a purity specification of 96% (HPLC) as reported by commercial suppliers . This salt form ensures consistent protonation of the piperidine nitrogen, yielding predictable aqueous solubility and dissolution rates that are critical for reproducible in vitro pharmacological assays. The free base form of this compound would exhibit different solubility and stability characteristics, and alternative salt forms (e.g., sulfate, phosphate) would alter the compound's crystallinity, hygroscopicity, and handling properties .

Salt selection Formulation Analytical reference standard

Validated Application Scenarios for 4-Piperidinol, 1-(6-chloro-4-(2-chlorophenyl)-2-quinazolinyl)-, monohydrochloride Based on Quantitative Differentiation Evidence


Pharmacological Probe for Investigating Spacer-Length Dependence of 5-HT2 Receptor Binding

The direct attachment of piperidine to the quinazoline 2-position makes this compound an essential tool for SAR studies aimed at dissecting the role of the alkyl spacer in serotonin receptor engagement. Researchers comparing this compound against ketanserin (ethylene spacer) and pelanserin (propylene spacer) can systematically map the spatial requirements for 5-HT2A binding affinity and selectivity [1].

Physicochemical Reference Standard for Chlorine-Containing Quinazoline Derivatives in Drug Discovery

With its defined chlorine substitution pattern (three chlorine atoms, including a 2-chlorophenyl group) and monohydrochloride salt form, this compound serves as a calibrated reference for computational logP predictions, solubility measurements, and protein binding assays involving halogenated quinazolines [2]. Its 96% purity specification ensures reliability as an analytical benchmark in method development .

Comparative Selectivity Profiling Against Quinazolinedione-Based 5-HT2 Antagonists

The aromatic quinazoline core of this compound differentiates it from ketanserin and pelanserin (which bear a 2,4-quinazolinedione). This structural distinction enables head-to-head selectivity screening to determine whether the quinazoline oxidation state influences off-target binding at α1-adrenoceptors, dopamine D2 receptors, or monoamine transporters [1]. Such data are critical for medicinal chemistry programs seeking to minimize polypharmacology.

Pharmaceutical Impurity and Degradation Product Identification for Lorazepam Manufacturing

The 6-chloro-4-(2-chlorophenyl)quinazoline scaffold is structurally related to lorazepam-related impurities. This compound may serve as a characterized reference material for impurity profiling and stability-indicating method validation in lorazepam drug substance and drug product analysis, where chlorophenyl-quinazoline derivatives are known degradation products or process impurities [3].

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